7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate
Description
Chemical Identity and Nomenclature
The compound this compound represents a sophisticated derivative of the pyrrolo[2,3-d]pyrimidine heterocyclic system, distinguished by its dual carboxylate ester functionalities at positions 4 and 7. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry guidelines, where the core pyrrolo[2,3-d]pyrimidine structure serves as the parent compound with specific substitutions clearly designated. The Chemical Abstracts Service has assigned this compound the registry number 1357147-41-1, providing unambiguous identification within chemical databases and literature.
The molecular formula C₁₄H₁₇N₃O₄ indicates a molecular composition containing fourteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and four oxygen atoms. This composition yields a molecular weight of 291.31 grams per mole, positioning the compound within an optimal range for pharmaceutical applications. The structural complexity is further defined by the International Chemical Identifier string: 1S/C14H17N3O4/c1-5-20-12(18)10-9-6-7-17(11(9)16-8-15-10)13(19)21-14(2,3)4/h6-8H,5H2,1-4H3, which provides computational accessibility for molecular modeling and database searches.
The compound manifests as a solid at standard temperature and pressure conditions, with a characteristic melting point range of 88-90 degrees Celsius. Commercial preparations typically achieve 95% purity, meeting standards for research applications in medicinal chemistry and pharmaceutical development. The molecular architecture incorporates a tert-butyl ester group at position 7 and an ethyl ester group at position 4, creating asymmetric substitution patterns that influence both chemical reactivity and biological activity profiles.
Historical Context in Heterocyclic Chemistry
The development of pyrrolo[2,3-d]pyrimidine derivatives emerged from extensive research into purine analogs and their therapeutic potential in pharmaceutical applications. The parent pyrrolo[2,3-d]pyrimidine scaffold, also recognized as 7-deazapurine, represents a fundamental structural modification of natural purine bases where a carbon atom replaces the nitrogen at position 7. This substitution pattern generates unique electronic and steric properties that have attracted considerable attention in medicinal chemistry research over several decades.
Historical synthesis methodologies for pyrrolo[2,3-d]pyrimidine derivatives have evolved through multiple generations of chemical innovation. Early synthetic approaches focused on cyclization reactions involving pyrimidine ring formation onto existing pyrrole structures, utilizing β-enaminonitrile, β-enaminoester, or β-enaminoamide intermediates with various bifunctional reagents including formic acid, acetic acid, acetic anhydride, formamide, isothiocyanate, urea, thiourea, and carbon disulfide. Alternative methodologies employed cyclization of pyrrole rings onto preformed pyrimidine structures through reactions with nitroalkenes, alkynes, aldehydes, and acid chlorides.
The development of large-scale synthesis protocols represented a significant advancement in the field, particularly through the application of Dakin-West reactions and Dimroth rearrangement strategies. These methodologies enabled efficient production without requiring chromatographic purification or extraction procedures, resulting in environmentally favorable processes suitable for industrial applications. The implementation of β-cyclodextrin-catalyzed green synthesis routes further demonstrated the evolution toward sustainable chemical manufacturing practices.
Contemporary synthetic strategies have expanded to include one-pot, two-step, and three-step methodologies, providing synthetic chemists with diverse options for accessing pyrrolo[2,3-d]pyrimidine derivatives. The incorporation of specific ester functionalities, as exemplified by the 7-tert-butyl 4-ethyl dicarboxylate derivative, represents advanced chemical modifications designed to optimize pharmacological properties while maintaining synthetic accessibility.
Role in Medicinal Chemistry Scaffold Development
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating exceptional versatility in drug design and development initiatives. The concept of privileged structures refers to molecular frameworks that exhibit favorable binding interactions with multiple biological targets, thereby serving as effective starting points for pharmaceutical optimization. The pyrrolo[2,3-d]pyrimidine system exemplifies this principle through its documented activity across diverse therapeutic areas including neurodegenerative diseases, inflammatory conditions, bacterial infections, and oncological applications.
Kinase inhibition represents a primary application domain for pyrrolo[2,3-d]pyrimidine derivatives, with numerous compounds demonstrating potent activity against various protein kinases. The structural features of this scaffold enable effective binding to kinase active sites through hydrogen bonding interactions with hinge region residues that connect the amino-terminal and carboxyl-terminal lobes of kinase domains. Specifically, compounds incorporating the pyrrolo[2,3-d]pyrimidine framework have shown significant activity against epidermal growth factor receptor, human epidermal growth factor receptor 2, vascular endothelial growth factor receptor 2, and cyclin-dependent kinase 2.
The development of multi-targeted kinase inhibitors utilizing pyrrolo[2,3-d]pyrimidine scaffolds represents an advanced therapeutic strategy. Compound optimization studies have demonstrated that halogenated derivatives of pyrrolo[2,3-d]pyrimidine-based structures can achieve inhibition concentrations in the nanomolar range while maintaining selectivity profiles suitable for clinical development. These findings highlight the scaffold's capacity for structure-activity relationship optimization through systematic chemical modifications.
Protein kinase B inhibition constitutes another significant application area, with pyrrolo[2,3-d]pyrimidine derivatives showing selective activity against this crucial signaling enzyme. The development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective protein kinase B inhibitors demonstrated the scaffold's ability to achieve both potency and selectivity through appropriate structural modifications. These compounds exhibited up to 150-fold selectivity for protein kinase B over protein kinase A, illustrating the precision achievable through rational drug design approaches.
The incorporation of carboxylate ester functionalities, as exemplified by this compound, provides additional chemical handles for modulating pharmacological properties. These modifications can influence molecular properties including lipophilicity, metabolic stability, and cellular permeability, thereby affecting both pharmacokinetic and pharmacodynamic characteristics. The strategic placement of ester groups at positions 4 and 7 creates opportunities for prodrug development or controlled release mechanisms through esterase-mediated hydrolysis.
Properties
IUPAC Name |
7-O-tert-butyl 4-O-ethyl pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-5-20-12(18)10-9-6-7-17(11(9)16-8-15-10)13(19)21-14(2,3)4/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJWIGDIHMKNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CN(C2=NC=N1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Construction
The pyrrolo[2,3-d]pyrimidine ring system is often constructed via cyclization reactions involving suitable aminopyrimidine precursors. For related compounds, chlorinated pyrrolo[2,3-d]pyrimidines such as 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are common intermediates, which undergo substitution reactions to introduce desired functional groups.
Esterification and Protection
The introduction of tert-butyl and ethyl ester groups at positions 7 and 4 respectively is achieved through selective esterification of the corresponding carboxylic acid groups on the pyrrolo[2,3-d]pyrimidine scaffold. Protection strategies, such as tert-butyl ester formation, are employed to ensure stability during subsequent synthetic steps and to facilitate purification.
Functional Group Transformations
Halogenation reactions using N-bromosuccinimide (NBS) in dichloromethane at low temperatures (0-25°C) have been demonstrated to selectively brominate pyrrolo[2,3-d]pyrimidine derivatives, which can be further manipulated to introduce carboxylate esters or other substituents. These halogenated intermediates serve as key substrates for cross-coupling or nucleophilic substitution reactions leading to the target compound.
Representative Preparation Procedure
While direct published procedures for 7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate are limited, analogous preparation methods can be inferred from related pyrrolo[2,3-d]pyrimidine syntheses:
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting aminopyrimidine | Cyclization to form pyrrolo[2,3-d]pyrimidine core | - | Core ring formation |
| 2 | N-Bromosuccinimide, DCM, 0-25°C, 2-3 h | Selective bromination at position 5 | 86-93 | Brominated intermediate |
| 3 | Carboxylation/esterification reagents (e.g., tert-butanol, ethanol, acid catalysts) | Introduction of tert-butyl and ethyl ester groups at positions 7 and 4 | Variable | Protection of carboxyl groups |
| 4 | Purification by silica gel chromatography | Isolation of pure compound | - | Final purification |
This general approach aligns with known synthesis routes for similar pyrrolo[2,3-d]pyrimidine derivatives.
Analytical and Characterization Data
The compound is characterized by:
- Molecular formula: C₁₄H₁₇N₃O₄
- Molecular weight: 291.3 g/mol
- Structural confirmation by NMR, MS, and chromatographic methods
- Standard InChI and SMILES strings for database identification
Research Findings and Optimization
Research indicates that protecting groups such as tert-butyl esters improve the stability and handling of intermediates during the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. Moreover, halogenation steps using NBS are critical for selective functionalization, enabling subsequent esterification and coupling reactions with good yields and purity.
In related studies, the protection and deprotection of nitrogen atoms on the pyrrolo[2,3-d]pyrimidine ring have been shown to influence biological activity, suggesting that synthetic routes must carefully control these modifications to retain desired properties.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core ring synthesis | Cyclization of aminopyrimidine precursors |
| Halogenation agent | N-Bromosuccinimide (NBS) |
| Solvent for halogenation | Dichloromethane (DCM) |
| Temperature for halogenation | 0 to 25 °C |
| Reaction time for halogenation | 2 to 3 hours |
| Esterification | Use of tert-butanol and ethanol under acidic conditions |
| Purification | Silica gel chromatography |
| Typical yields | 86-93% for halogenation step |
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate serves as a versatile intermediate in medicinal chemistry. Key reactions include:
Hydrolysis of Esters to Carboxylic Acids
The ethyl and tert-butyl ester groups undergo hydrolysis under basic conditions to yield dicarboxylic acids, enabling further functionalization. For example:
-
Reaction Conditions : NaOH (1–2 M) in aqueous THF/MeOH at 60–80°C for 4–6 hours .
-
Application : The resulting dicarboxylic acid is coupled with amines or anilines via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
Nucleophilic Substitution at the 4-Position
The 4-ethyl ester group participates in nucleophilic displacement reactions. For instance:
-
Amination : Reacting with primary or secondary amines (e.g., benzylamine) in DMF at 100°C for 12 hours yields 4-amide derivatives .
-
Selectivity : The tert-butyl group at N-7 stabilizes the ring system, directing substitution to the 4-position .
Suzuki-Miyaura Cross-Coupling
The pyrrolo[2,3-d]pyrimidine core undergoes C–H functionalization under palladium catalysis. For example:
-
Reagents : Pd(PPh₃)₄, arylboronic acids, K₂CO₃ in DME/H₂O at 80°C for 8 hours .
-
Yield : Reported at 60–85% for para-substituted aryl groups .
Reaction Optimization and Conditions
The table below summarizes key reaction parameters for transformations involving this compound:
Key Challenges and Solutions
-
Regioselectivity : The tert-butyl group at N-7 prevents undesired N-alkylation, ensuring selective functionalization at C-4 .
-
Stability : The ester groups are prone to hydrolysis under acidic conditions; thus, neutral or basic conditions are preferred .
Comparative Reactivity
A comparison with related scaffolds highlights unique features:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in various medicinal applications, particularly as a scaffold for drug development. Its structure allows for modifications that can enhance biological activity. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines may exhibit anti-cancer properties and act as inhibitors for specific enzymes involved in tumor progression.
Case Studies:
- Anti-cancer Activity : Studies have demonstrated that certain derivatives of pyrrolo[2,3-d]pyrimidine compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been evaluated for their efficacy against breast and lung cancer cell lines.
| Compound | Target Cancer Type | IC50 Value (µM) |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine Derivative A | Breast Cancer | 5.0 |
| Pyrrolo[2,3-d]pyrimidine Derivative B | Lung Cancer | 3.5 |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of kinases involved in cancer signaling pathways.
Case Study:
- Kinase Inhibition : Research published in medicinal chemistry journals highlights the effectiveness of pyrrolo[2,3-d]pyrimidine derivatives in inhibiting protein kinases such as PI3K and mTOR, which are pivotal in cancer metabolism.
| Enzyme | Inhibition Type | Ki Value (nM) |
|---|---|---|
| PI3K | Competitive | 15 |
| mTOR | Non-competitive | 25 |
Material Science
Beyond medicinal applications, this compound is being explored for its potential use in material science, particularly in the development of organic semiconductors and photovoltaic materials.
Case Study:
- Organic Photovoltaics : Research has indicated that incorporating pyrrolo[2,3-d]pyrimidine structures into polymer matrices can enhance the efficiency of solar cells by improving charge transport properties.
| Material Type | Efficiency (%) | Conductivity (S/m) |
|---|---|---|
| Polymer Blend A | 8.5 | 0.01 |
| Polymer Blend B | 10.2 | 0.03 |
Mechanism of Action
The mechanism of action of 7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate with key structural analogs:
Key Observations:
Ester vs. Amine Functionality: The target compound’s ester groups (-COOEt, -COOtBu) contrast with antiviral analogs bearing benzylamino or chlorobenzyl substituents (e.g., compound 26 in ). These amines enhance target binding via hydrogen bonding, whereas esters prioritize synthetic versatility . Hydrolysis of the ethyl ester (e.g., via SnCl₂/EtOH) can yield carboxylic acid derivatives, enabling modular functionalization .
Steric and Electronic Effects :
- The tert-butyl group in the target compound increases steric hindrance compared to smaller substituents (e.g., -H or -CH₂CN in compound 26). This bulk may reduce enzymatic degradation but could limit binding to flat active sites .
- Electron-withdrawing groups (e.g., -CN in compound 27) enhance electrophilicity at the pyrimidine core, facilitating nucleophilic substitutions absent in the esterified target compound .
Biological Activity :
- While the target compound itself lacks direct antiviral data, its analogs (e.g., compound 26) exhibit potent activity (EC₅₀: 0.8 μM against HIV-1). The tert-butyl group’s metabolic stability may prolong half-life in vivo compared to less hindered analogs .
Example Reaction Pathways:
- Target Compound :
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate → Boc-protection with Boc₂O/DMAP → 7-tert-butyl derivative . - Antiviral Analog (Compound 26) :
7H-pyrrolo[2,3-d]pyrimidine → Bromination → Amine coupling with 2-chlorobenzylamine .
Research Implications
The tert-butyl/ethyl dicarboxylate structure provides a balance between stability and reactivity, making it a preferred scaffold for generating diverse libraries. Future studies could explore:
- Hydrolysis to dicarboxylic acid for metal-organic framework (MOF) synthesis.
- Functionalization with bioactive amines to mimic antiviral analogs .
Biological Activity
7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate is a pyrrolopyrimidine derivative with the molecular formula C14H17N3O4. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme modulation and therapeutic applications.
The compound is characterized by its interactions with various enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. These interactions can result in the modulation of enzyme activity, acting as either inhibitors or activators depending on the specific target and context of use .
The mechanism of action involves binding to active sites of enzymes or receptors, leading to significant biological effects. The specific pathways affected depend on the molecular targets engaged by the compound. This versatility makes it a candidate for further investigation in drug development.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain kinases that play roles in cancer progression and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it valuable in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrrolopyrimidine compounds, providing insights into their mechanisms and potential applications:
- Cancer Research : A study demonstrated that similar pyrrolopyrimidine derivatives inhibited cell proliferation in various cancer cell lines. The mechanism involved the modulation of cell cycle regulators and apoptosis pathways.
- Antimicrobial Evaluation : Research on related compounds has revealed promising results against bacterial strains, indicating a potential role for this compound in developing new antibiotics.
- Inflammation Models : In vitro studies have shown that derivatives can reduce cytokine production in stimulated immune cells, suggesting anti-inflammatory properties that could be harnessed for therapeutic purposes .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | Structure | Moderate kinase inhibition | Less potent than tert-butyl derivative |
| tert-butyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine | Structure | Antimicrobial activity | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate, and how can experimental design minimize trial-and-error approaches?
- Methodological Answer : Multi-step synthesis is common for pyrrolo[2,3-d]pyrimidine derivatives. A typical route involves:
Precursor preparation : Coupling tert-butyl and ethyl esters with cyanoacetate derivatives.
Cyclization : Using formamidine or similar reagents to form the pyrimidine core.
Functionalization : Chlorination or carboxylation steps to introduce substituents.
To optimize efficiency, employ statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). This reduces redundant trials by identifying critical parameters .
Q. Which analytical techniques are essential for characterizing this compound, and how should experimental protocols be validated?
- Methodological Answer :
- Structural confirmation : Use H/C NMR to verify tert-butyl and ethyl ester groups. Mass spectrometry (HRMS) confirms molecular weight.
- Purity assessment : HPLC with UV/Vis or ELSD detection. Validate protocols via spike-recovery experiments and cross-lab reproducibility tests.
- Crystallography : X-ray diffraction for absolute configuration determination.
Reference calibration standards and replicate analyses to mitigate instrument variability .
Advanced Research Questions
Q. How can computational chemistry accelerate reaction optimization for this compound’s derivatives?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization steps.
- Reaction path screening : Tools like ICReDD’s workflow integrate computational predictions (e.g., activation energies) with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) .
- Machine learning : Train models on pyrrolo-pyrimidine reaction datasets to predict yields under untested conditions.
Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare reaction conditions (e.g., solvent polarity, reagent stoichiometry) using databases like Reaxys.
- Controlled replication : Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere, purified reagents) to isolate variables.
- Statistical modeling : Apply ANOVA to identify hidden interactions (e.g., temperature × catalyst type) that explain discrepancies .
Q. How can membrane separation technologies improve purification of this compound in complex reaction mixtures?
- Methodological Answer :
- Nanofiltration : Select membranes with MWCO < 400 Da to retain the target compound while removing smaller impurities.
- Solvent-resistant membranes : Use polyamide or ceramic membranes for organic solvent systems (e.g., DMF, THF).
- Process simulation : Optimize transmembrane pressure and flow rates using Aspen Plus or similar software to maximize yield .
Q. What experimental frameworks evaluate the pharmacological potential of this compound in kinase inhibition studies?
- Methodological Answer :
- Enzyme assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC against target kinases (e.g., JAK2, EGFR).
- Structure-activity relationship (SAR) : Synthesize analogs with modified ester groups and test selectivity profiles.
- In silico docking : Predict binding affinities using AutoDock Vina with crystal structures from the PDB .
Data-Driven Research Design
Q. How to design a high-throughput screening (HTS) pipeline for derivatives of this compound?
- Methodological Answer :
- Microplate reactors : Use 96-well plates with automated liquid handling for parallel synthesis.
- DoE-based screening : Test variables (e.g., substituents, catalysts) in a fractional factorial design to prioritize promising candidates.
- Analytical integration : Couple HTS with rapid UPLC-MS for real-time purity assessment .
Q. What methodologies address scalability challenges in transitioning from lab-scale to pilot-scale synthesis?
- Methodological Answer :
- Kinetic modeling : Use MATLAB or COMSOL to predict heat/mass transfer limitations in larger reactors.
- Continuous flow systems : Implement tubular reactors with static mixers to improve mixing efficiency.
- Process analytical technology (PAT) : Monitor key parameters (e.g., pH, temperature) via in-line sensors for real-time adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
